DE-beta-Cyd

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of β-CyD and its derivatives involves various chemical reactions aimed at enhancing its properties and applications. For instance, β-CyD has been conjugated with a C,C-glucopyranoside containing a benzene unit, demonstrating a high doxorubicin-inclusion ability due to π-π stacking interaction between the benzene ring of the conjugate and the A ring of doxorubicin (Yamanoi et al., 2016). Additionally, β-CyD dimers have been synthesized, showing significant fluorescence enhancement upon the addition of steroids, indicating their potential as efficient fluorescent sensors (Liu et al., 2004).

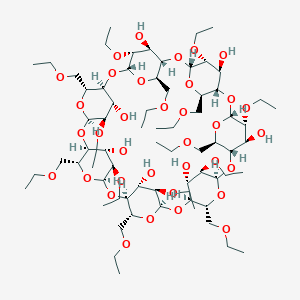

Molecular Structure Analysis

The molecular structure of β-CyD and its derivatives plays a crucial role in their functionality. For example, β-CyD derivatives have been characterized by X-ray diffraction analysis, revealing the structural details that contribute to their ability to form inclusion complexes with guest molecules. The structure of a monofunctionalized β-CD, the 6-deoxy-6-{4-[N-tert-butoxycarbonyl-2-aminoethyl]-imidazolyl}-cyclomaltoheptaose, has been reported to show a ‘sleeping swan’-like shape, with its terminal part inserted inside the hydrophobic cavity of the β-CD ring (Blasio et al., 1996).

Chemical Reactions and Properties

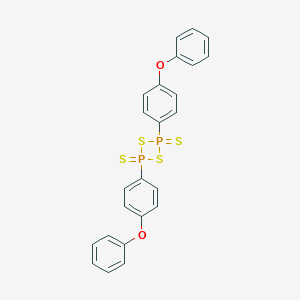

β-CyD undergoes various chemical reactions to modify its properties for specific applications. An example includes the synthesis of β-CyD dimer linked through disulfides, which showed an enhanced affinity for certain molecules compared to native β-CD (Tang et al., 2005). These modifications are crucial for improving β-CyD's potential as a carrier molecule and for increasing its selectivity and binding capacity.

Wissenschaftliche Forschungsanwendungen

Therapeutic Agent for Endotoxin Shock : DMA7-beta-CyD has shown potential as a new therapeutic agent for endotoxin shock induced by lipopolysaccharides (LPS), as it inhibits nitric oxide production and proinflammatory cytokines (Arima et al., 2005).

Modified-Release Drug Carrier : DE-beta-CyD derivatives are useful as modified-release drug carriers for water-soluble drugs, such as nifedipine, diltiazem hydrochloride, and molsidomine (Hirayama, 1993).

Protection Against Drug-Induced Hemolysis : Beta-CyD protects human erythrocytes from hemolysis induced by phenothiazine neuroleptics in vitro, possibly through inclusion complexation (Irie et al., 1983).

Sustained-Release Drug Carrier : DE-CyD serves as an injectable sustained-release drug carrier suitable for chronic treatment with buserelin acetate (Uekama et al., 1989).

Study of Structure and Dynamics : The structure and dynamics of beta-cyclodextrin are studied using density-functional based tight-binding molecular dynamics simulations, essential for understanding its role in biological systems (Heine et al., 2007).

Sugar Recognition in Water : The 1/beta-CyD complex sensor can efficiently detect sugars in water with 1:1 binding constants, ranging from D-fructose to D-galactose, demonstrating pH-sensitivity (Tong et al., 2001).

Encapsulation of Water-Insoluble Drugs : Alpha-CyD can encapsulate water-insoluble drugs without forming covalent bonds, thus increasing the bioavailability of the drugs (Kundu & Roy, 2017).

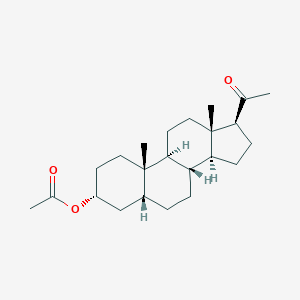

Molecular Imprinting and Steroid Recognition : Molecular imprinting of beta-cyclodextrin with cholesterol and stigmasterol promotes the formation of ordered assemblies that bind large steroids (Hishiya et al., 2002).

Safety And Hazards

Zukünftige Richtungen

Cyclodextrins and their derivatives, including DE-beta-Cyd, have been of great interest to scientists and researchers in both academia and industry for over a century due to their unique structural, physical, and chemical properties. Many of the industrial applications of cyclodextrins have arisen from their ability to encapsulate, either partially or fully, other molecules, especially organic compounds .

Eigenschaften

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H126O35/c1-15-78-29-36-50-43(71)57(85-22-8)64(92-36)100-51-37(30-79-16-2)94-66(59(44(51)72)87-24-10)102-53-39(32-81-18-4)96-68(61(46(53)74)89-26-12)104-55-41(34-83-20-6)98-70(63(48(55)76)91-28-14)105-56-42(35-84-21-7)97-69(62(49(56)77)90-27-13)103-54-40(33-82-19-5)95-67(60(47(54)75)88-25-11)101-52-38(31-80-17-3)93-65(99-50)58(45(52)73)86-23-9/h36-77H,15-35H2,1-14H3/t36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHMLIDUVYHXHF-ZQSHRCRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCC)OC4C(OC(C(C4O)OCC)OC5C(OC(C(C5O)OCC)OC6C(OC(C(C6O)OCC)OC7C(OC(C(C7O)OCC)OC8C(OC(O2)C(C8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H126O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1527.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DE-beta-Cyd | |

CAS RN |

111689-03-3 | |

| Record name | Heptakis(2,6-diethyl)beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111689033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

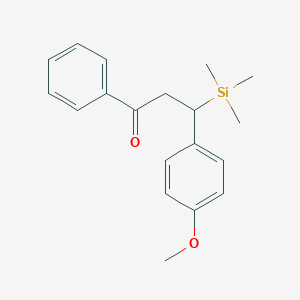

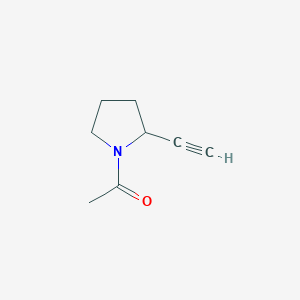

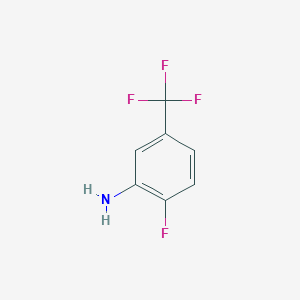

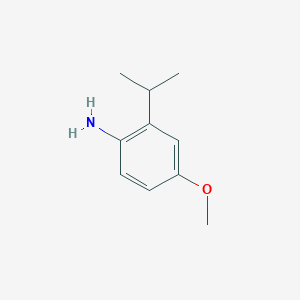

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

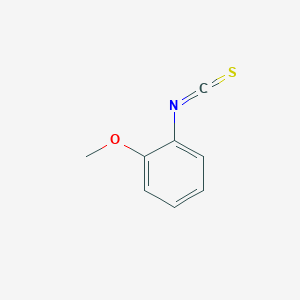

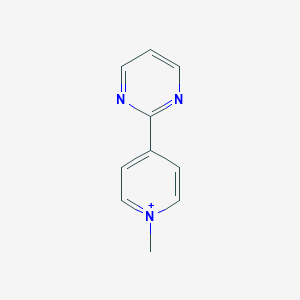

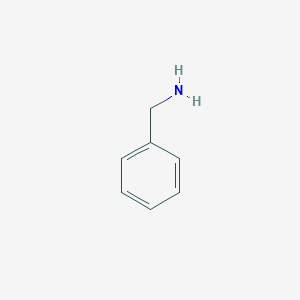

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B48296.png)

![2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile](/img/structure/B48299.png)

![2-[4-(Boc-amino)-3-pyridyl]ethanol](/img/structure/B48303.png)